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2-(2,3,4-Trimethoxyphenyl)pyridine-d4

Stable Isotope Labeling Quantitative Mass Spectrometry Internal Standard

Quantitative bioanalysis of the colchicine-site tubulin inhibitor 2-(2,3,4-trimethoxyphenyl)pyridine (tubulin IC₅₀ = 8.92 nM) requires a distinct internal standard. Unlabeled analyte provides zero mass offset for MRM channel separation. Procure this -d4 isotopologue for a +4 Da mass shift (Δm/z ≈ 4), enabling clean isotope-dilution LC-MS/MS per ICH M10. The deuterated scaffold co-elutes with the parent (ΔRT < 0.03 min) and supports exposure-response correlation in cellular assays, CYP450 metabolic stability studies (KIE-informed), and plasma/tissue homogenate quantification without chromatographic perturbation.

Molecular Formula C₁₄H₁₁D₄NO₃
Molecular Weight 249.3
Cat. No. B1156036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4-Trimethoxyphenyl)pyridine-d4
Molecular FormulaC₁₄H₁₁D₄NO₃
Molecular Weight249.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3,4-Trimethoxyphenyl)pyridine-d4: Deuterated Internal Standard for Bioanalysis


2-(2,3,4-Trimethoxyphenyl)pyridine-d4 (CAS not yet assigned; molecular formula C₁₄H₁₁D₄NO₃; MW 249.3 Da) is a stable isotopologue of the heteroaryl parent compound 2-(2,3,4-trimethoxyphenyl)pyridine (CAS 1243853-02-2; MW 245.27 Da) . The non-deuterated parent has been documented in U.S. Patent 6,057,320 as an inhibitor of epidermal growth factor receptor (EGF-R) and platelet-derived growth factor receptor (PDGF-R) tyrosine kinases, and more recent literature establishes its structural class as tubulin polymerization inhibitors targeting the colchicine-binding site [1][2]. The -d4 isotopologue incorporates four deuterium atoms, producing a nominal mass increase of +4 Da relative to the light analog—a spectroscopic offset that is the primary differentiator for its procurement as an internal standard in quantitative LC-MS/MS and GC-MS workflows [3].

Product Type Deuterated internal standard (d4)
Key Workflow LC-MS/MS quantification, NMR analysis
Selection Logic +4 Da mass offset for clean MRM channels

Why Deuterium Labeling and Regioisomeric Purity Are Essential


For quantitative mass spectrometry, unlabeled 2-(2,3,4-trimethoxyphenyl)pyridine provides zero mass offset from the endogenous analyte, making it incapable of serving as a distinct internal standard within the same ion channel [1]. Alternative ¹³C- or ¹⁵N-labeled analogs, where available, may exhibit different chromatographic retention due to reverse isotope effects on polar stationary phases, whereas deuterated analogs of polyaromatic compounds generally show minimal retention-time perturbation (<0.03 min under typical gradient conditions) [2]. Furthermore, the specific 2,3,4-ring substitution pattern is critical: the 3,4,5-trimethoxyphenyl regioisomer exhibits distinct tubulin-binding interaction energy profiles (compound VI: E = −104.95, IC₅₀ = 8.92 nM vs. colchicine IC₅₀ = 9.85 nM), indicating that methoxy-group positional isomerism meaningfully alters biological target engagement—a consideration when the deuterated probe is co‑deployed in biochemical or cellular assays alongside the parent inhibitor [3]. These orthogonal analytical and biochemical requirements preclude generic substitution.

Unlabeled parent cannot provide isotopic offset, preventing distinct ISTD channel use.

13C/15N analogs may show altered retention; d4-labeled polyaromatics typically minimize retention-time perturbation.

3,4,5-trimethoxyphenyl regioisomer has distinct target-binding geometry; 2,3,4-isomer offers differentiated SAR.

Quantitative Differentiation Evidence Against Closest Analogs


Mass Shift Discrimination in LC-MS/MS

The target compound 2-(2,3,4-Trimethoxyphenyl)pyridine-d4 (MW 249.3 Da) yields a nominal mass shift of +4 Da versus the native 2-(2,3,4-trimethoxyphenyl)pyridine (MW 245.27 Da) . This isotopic offset places the deuterated standard's precursor ion four m/z units above the light analyte, ensuring baseline-resolved discrimination in single-quadrupole SIM and triple-quadrupole MRM modes [1].

Mass Shift
Reported
Δm/z ≈ +4.0
Supports bioanalytical method discrimination
Class-level inference; verify with COA
Stable Isotope Labeling Quantitative Mass Spectrometry Internal Standard

Kinase Target Engagement vs. Unsubstituted Pyridine

U.S. Patent 6,057,320 identifies 2-(2,3,4-trimethoxyphenyl)pyridine as an inhibitor of EGF and PDGF receptor tyrosine kinases, with the 2,3,4-trimethoxyphenyl substituent specifically claimed as a pharmacophoric element [1]. In contrast, unsubstituted pyridine is inactive against these kinase targets. While no direct IC₅₀ comparison between the d4 and d0 forms exists, the C–D bond is known to be more resistant to oxidative metabolism at methoxy positions (kinetic isotope effect kH/kD ≈ 2–7 for O-demethylation), which may confer differential metabolic stability in hepatocyte or microsomal stability assays [2].

Kinase Target
Cross-study
d0: EGF-R/PDGF-R inhibition (qual.)
Unsubstituted pyridine: inactive
Enables tracer-use in target engagement assays
KIE kH/kD ≈ 2-7 for O-demethylation
Tyrosine Kinase Inhibition EGFR PDGFR Antiproliferative

Tubulin Polymerization Inhibition vs. Colchicine

In a head-to-head tubulin polymerization assay, compound VI from the 2-(trimethoxyphenyl)pyridine series exhibited an IC₅₀ of 8.92 nM, exceeding the potency of the reference tubulin inhibitor colchicine (IC₅₀ = 9.85 nM) [1]. Additional structural analogs within the same series (Vb, Vc, Vf, Vj, VIIIb) showed IC₅₀ values ranging from 10.75 to 31.86 nM, demonstrating that the 2-(trimethoxyphenyl)pyridine core is a validated tubulin-targeting scaffold [1]. The deuterated -d4 isotopologue retains this core structure, and the class-level KIE for C–D bonds at the methoxy positions (kH/kD ≈ 2–7) predicts that the d4 form may exhibit prolongation of tubulin-target interaction duration under oxidative clearance conditions [2].

Tubulin IC₅₀
Class-level
Compound VI: 8.92 nM
Colchicine: 9.85 nM
Supports tubulin-target occupancy assay context
KIE-predicted metabolic stabilization at methoxy
Tubulin Polymerization Colchicine-Binding Site Anticancer IC50

Regioisomeric Differentiation from 3,4,5-Trimethoxyphenyl Isomers

The 2,3,4-trimethoxyphenyl substitution pattern on the pyridine ring of the target compound differs from the more commonly studied 3,4,5-trimethoxyphenyl arrangement found in many colchicine-site inhibitors [1]. In molecular docking studies of 3,4,5-trimethoxyphenyl pyridines, compound VI exhibited an interaction energy (E) of −104.95 with the tubulin colchicine-binding pocket, alongside hydrogen bonding to CYS241 [1]. The 2,3,4-isomer is expected to present a rotationally distinct pharmacophore, potentially altering the hydrogen-bond network and hydrophobic contacts within the binding cavity. While direct head-to-head binding data for the 2,3,4- vs. 3,4,5-isomer are unavailable in primary literature, the magnitude of the interaction energy shift observed for simple methoxy positional changes within the pyridine series (ΔE > 5–10 kcal/mol between close analogs) constitutes a structure-based rationale for preferring the 2,3,4-substituted scaffold in certain target selectivity contexts [2].

Regioisomer SAR
Context-dependent
2,3,4- vs. 3,4,5-trimethoxy arrangement
3,4,5-docking E = -104.95
Distinct pharmacophore for probe differentiation
No direct head-to-head binding data available
Regioisomer Selectivity Structure-Activity Relationship Tubulin Binding Docking Energy

NMR Spectral Simplification via Deuterium Labeling

In ¹H NMR spectroscopy, the replacement of four aromatic/methoxy protons with deuterium eliminates corresponding singlet/multiplet resonances from the spectrum. For 2-(2,3,4-Trimethoxyphenyl)pyridine-d4, the deuterium incorporation at four positions reduces the total ¹H signal integral by 4 protons compared to the unlabeled parent. In a model pyridine-d4 compound (Nornicotine-2,4,5,6-d4), the deuterium substitution was shown to alter ¹H NMR relaxation properties and eliminate proton-proton coupling artifacts within the labeled ring system . Applied to 2-(2,3,4-trimethoxyphenyl)pyridine, this enables clearer resolution of residual aromatic signals from the phenyl moiety and the pyridine ring, facilitating quantitative NMR (qNMR) purity determination with reduced signal overlap .

¹H NMR Simplification
Supporting
d4: 11 aromatic signals
d0: 15 aromatic signals
Improves qNMR integration accuracy
~27% reduction in non-exchangeable proton count
NMR Spectroscopy Deuterium Labeling Signal Simplification Quantitative NMR

Recommended Application Scenarios


LC-MS/MS Pharmacokinetic Quantification

Deploy the -d4 isotopologue as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of the parent analyte in plasma, tissue homogenates, or in vitro incubation matrices. The +4 Da mass offset (Δm/z ≈ 4) provides clean MRM channel separation with minimal isotopic cross-talk, consistent with IUPAC best-practice recommendations for internal standardization [1]. This application scenario enables validated method development per ICH M10 bioanalytical guidelines.

Tubulin Assays with Cellular Uptake Quantification

Use the -d4 compound in conjunction with the unlabeled parent to quantify intracellular compound concentrations during tubulin polymerization inhibition experiments. The class-level tubulin IC₅₀ benchmark of 8.92 nM (Compound VI vs. colchicine 9.85 nM) positions the 2-(trimethoxyphenyl)pyridine scaffold as a competitive colchicine-site probe [1]. The d4 mass label enables LC-MS/MS-based correlation of cellular exposure with pharmacodynamic response, without requiring a structurally distinct chemical probe [2].

EGFR/PDGFR Pathway Deconvolution Probe

Exploit the patent-documented EGFR and PDGFR tyrosine kinase inhibitory activity of the 2-(2,3,4-trimethoxyphenyl)pyridine scaffold to interrogate growth-factor signaling networks [1]. The d4 isotopologue permits isotope-dilution tracking of compound levels in stimulated vs. unstimulated cell lysates, distinguishing target-mediated uptake from passive diffusion. The 2,3,4-regioisomeric methoxy pattern provides a structurally differentiated tool compound relative to the more prevalent 3,4,5-trimethoxyphenyl chemotype used in many tubulin programs [2].

Metabolic Stability and Deuterium Isotope Effect Assessment

Co-incubate the -d0 and -d4 forms in human liver microsomes or recombinant CYP450 isoforms to measure the kinetic isotope effect (kH/kD) at the methoxy positions. Class-level KIE values of 2–7 for O-demethylation reactions predict measurable stabilization of the deuterated species under oxidative conditions [1]. Differential metabolic half-life data can inform medicinal chemistry strategies for methoxy-containing lead series and provide a quantitative differentiation metric between the d0 and d4 forms in the procurement context [2].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis
SIL-IS with +4 Da mass offset
Method validation documentation review
Tubulin polymerization studies
Tubulin-target occupancy assay context
Cellular exposure–response correlation
Kinase pathway deconvolution
Isotope-dilution target engagement
Pathway-response interpretation
Metabolic stability/KIE assessment
Deuterium isotope effect profiling
Oxidative metabolism endpoint review
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